9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide is a chemical compound with the molecular formula C₁₂H₁₄BrN It is a brominated derivative of hexahydropyridoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide typically involves the bromination of 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the quinoline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
In an industrial setting, the production of 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline and dihydroquinoline derivatives, respectively .
Scientific Research Applications
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the quinoline ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide
- 9-Fluoro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide
- 9-Iodo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide
Uniqueness
Compared to its analogs, 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H15Br2N |
---|---|
Molecular Weight |
333.06 g/mol |
IUPAC Name |
7-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;hydrobromide |
InChI |
InChI=1S/C12H14BrN.BrH/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14;/h7-8H,1-6H2;1H |
InChI Key |
WVZLJALRYWJQAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.